(3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Description

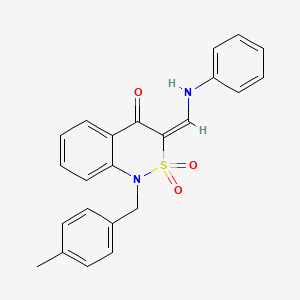

The compound “(3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” belongs to the benzothiazinone class, characterized by a 1,2-benzothiazine heterocyclic core with sulfone (2,2-dioxide) and substituents at positions 1 and 2. The 4-methylbenzyl group at position 1 and the (E)-configured anilinomethylene moiety at position 3 distinguish it from related derivatives. Its structure has been confirmed via X-ray crystallography, with software like SHELX and ORTEP used for refinement and visualization. The compound’s synthetic route typically involves multi-component reactions, as seen in analogous benzothiazinone derivatives (e.g., via condensation of active methylene nitriles and heteroaromatic aldehydes) .

Properties

IUPAC Name |

(3E)-3-(anilinomethylidene)-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(26)22(29(25,27)28)15-24-19-7-3-2-4-8-19/h2-15,24H,16H2,1H3/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPFJHORLJIMKH-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4)/S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a benzothiazine core, which is known for various pharmacological properties. The presence of an anilinomethylene group and a 4-methylbenzyl substituent contributes to its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide . Research indicates that benzothiazine derivatives exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study demonstrated that related benzothiazine compounds inhibited the growth of human breast carcinoma (MCF-7) and squamous cell carcinoma (SCC25) with IC50 values in the micromolar range, outperforming traditional chemotherapeutics like methotrexate .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that benzothiazine derivatives can inhibit bacterial growth effectively.

- Findings : In vitro tests revealed that certain analogs displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been noted to inhibit DHFR, an enzyme critical for DNA synthesis and repair, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Note: *Predicted using analogous data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.